molecular formula C23H21FN6O2 B2816493 3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034511-71-0

3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No. B2816493
CAS RN: 2034511-71-0
M. Wt: 432.459
InChI Key: FPIAXQOHUDOTJV-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H21FN6O2 and its molecular weight is 432.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Microwave-Assisted Synthesis and Biological Activities : A study focused on the microwave-assisted synthesis of hybrid molecules derived from norfloxacin, including compounds similar to the specified chemical. These compounds were screened for antimicrobial activities, with some exhibiting excellent activity. Additionally, one compound demonstrated antiurease activity (Menteşe et al., 2013).

  • Synthesis and Structural Characterization : Another research discussed the synthesis of compounds like the specified chemical. The structural characterization was confirmed through spectroscopic evidence and X-ray diffraction studies. Some of these compounds showed moderate antimicrobial and anthelmintic activities (Sanjeevarayappa et al., 2015).

Antimicrobial and Antioxidant Activities

  • Antimicrobial Activity Evaluation : New dithiocarbamate derivatives bearing similar structural elements were synthesized and tested against various microorganisms. Certain derivatives displayed high antimicrobial activity (Yurttaş et al., 2016).

  • Antioxidant Activity Screening : Piperazine derivatives, closely related to the specified compound, were screened for antioxidant activity using different methods. Compound 2c emerged as a notable radical scavenger, highlighting the potential of these derivatives in antioxidant applications (Mallesha et al., 2014).

Structural Analysis and Drug Development

  • Crystal Structure Studies : The crystal structures of new compounds with similar structural elements were analyzed. This research provided insights into the reactive sites of these molecules, which are crucial for understanding their pharmacological properties (Kumara et al., 2017).

  • Development of Antipsychotic Agents : Research into the synthesis of conformationally restricted butyrophenones, which included compounds structurally akin to the specified chemical, explored their potential as antipsychotic agents. These studies provide a foundation for developing novel antipsychotic drugs (Raviña et al., 2000).

Miscellaneous Applications

  • Tuberculostatic Activity : Certain derivatives were synthesized and tested for their tuberculostatic activity, indicating potential applications in the treatment of tuberculosis (Foks et al., 2004).

  • Antifungal Agents Development : Novel oxadiazole derivatives, bearing structural similarities, were synthesized and evaluated for their antifungal properties, underscoring the chemical's potential in antifungal drug development (Sangshetti & Shinde, 2011).

properties

IUPAC Name

3-(2-fluorophenyl)-5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c1-31-20-9-5-4-8-19(20)29-10-12-30(13-11-29)22-17(14-25-15-26-22)23-27-21(28-32-23)16-6-2-3-7-18(16)24/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIAXQOHUDOTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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